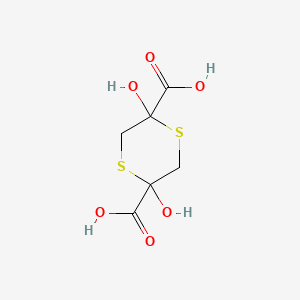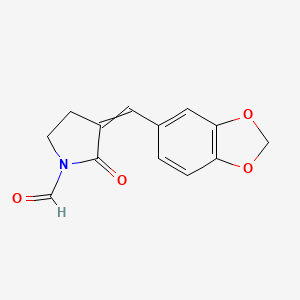
Sulfanegen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanegen, known by its IUPAC name 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, is an experimental antidote for cyanide poisoning. It is being studied as a prodrug for 3-mercaptopyruvic acid, which has shown potential as a treatment for cyanide poisoning but has a short half-life that limits its clinical effectiveness . This compound is designed to produce 3-mercaptopyruvic acid in vivo, thereby compensating for the short half-life of the latter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanegen can be synthesized through the reaction of 1,4-dithiane-2,5-dicarboxylic acid with hydroxyl groups at positions 2 and 5. The preparation involves the formation of a hemithioacetal cyclic dimer of 3-mercaptopyruvic acid .
Industrial Production Methods: The industrial production of this compound involves the synthesis of its sodium and triethanolamine salts. These salts can be prepared through acid-base neutralization reactions .
Chemical Reactions Analysis
Types of Reactions: Sulfanegen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sulfanegen has several scientific research applications:
Mechanism of Action
Sulfanegen exerts its effects by acting as a prodrug for 3-mercaptopyruvic acid. Upon administration, this compound is metabolized to release 3-mercaptopyruvic acid, which then participates in the detoxification of cyanide. The detoxification process involves the enzyme mercaptopyruvate sulfurtransferase, which catalyzes the conversion of cyanide to thiocyanate, a less toxic compound that can be excreted from the body .
Comparison with Similar Compounds
3-Mercaptopyruvic Acid: The direct precursor of sulfanegen, but with a shorter half-life.
Cobinamide: Another cyanide antidote that can be used in combination with this compound for enhanced effectiveness.
Sodium Thiosulfate: A traditional cyanide antidote that works by converting cyanide to thiocyanate.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .
Properties
CAS No. |
80003-64-1 |
|---|---|
Molecular Formula |
C6H8O6S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
GYZMXMSJOZUNEQ-UHFFFAOYSA-N |
SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Synonyms |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)








![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261413.png)

